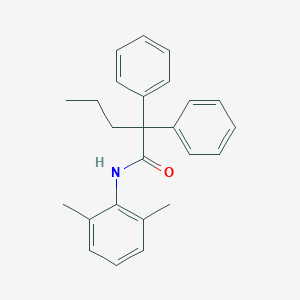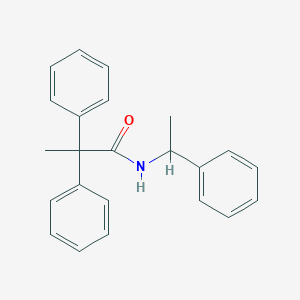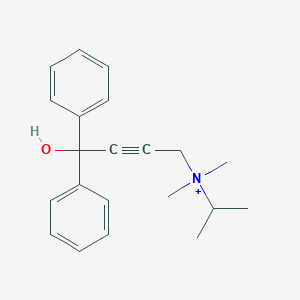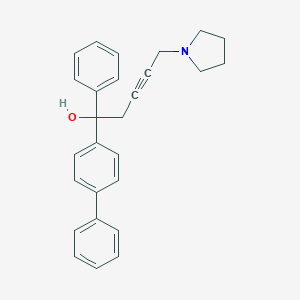![molecular formula C19H14N4O2S B286672 Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B286672.png)
Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazolo-thiadiazole family of compounds, which have been found to exhibit promising biological activities.
Mechanism of Action
The exact mechanism of action of Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting certain enzymes or signaling pathways.
Biochemical and Physiological Effects:
Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. Additionally, this compound has been found to inhibit the production of reactive oxygen species, which are known to contribute to various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether in lab experiments is its potent biological activities. This compound has been found to exhibit various biological activities at low concentrations, making it a promising candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for some researchers.
Future Directions
There are several future directions that can be explored with Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether. One area of research could be focused on understanding the exact mechanism of action of this compound. Additionally, further studies could be conducted to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Furthermore, research could be conducted to optimize the synthesis method of this compound, making it more accessible for researchers.
Synthesis Methods
The synthesis of Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid hydrazide with 4-bromoanisole in the presence of potassium carbonate and copper(II) sulfate pentahydrate. The resulting product is then treated with thiosemicarbazide to yield the final product.
Scientific Research Applications
Methyl 4-[6-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess potent anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
properties
Molecular Formula |
C19H14N4O2S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-6-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H14N4O2S/c1-11-14-5-3-4-6-15(14)25-16(11)18-22-23-17(20-21-19(23)26-18)12-7-9-13(24-2)10-8-12/h3-10H,1-2H3 |
InChI Key |
YWFOJPNWJSZVNO-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(biphenyl-4-yl)-2-phenylethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide](/img/structure/B286589.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3-phenylpropanamide](/img/structure/B286590.png)
![3-phenyl-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]propanamide](/img/structure/B286593.png)


![N-[1-(1-adamantyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B286599.png)


![N-[cyclopentyl(phenyl)methyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B286602.png)




